molecular formula C14H20O B14829275 2-Tert-butyl-5-(cyclopropylmethyl)phenol

2-Tert-butyl-5-(cyclopropylmethyl)phenol

Katalognummer: B14829275
Molekulargewicht: 204.31 g/mol
InChI-Schlüssel: UVOIIQBARHAJEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Tert-butyl-5-(cyclopropylmethyl)phenol is an organic compound with the molecular formula C14H20O and a molar mass of 204.31 g/mol It is a derivative of phenol, characterized by the presence of a tert-butyl group and a cyclopropylmethyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-(cyclopropylmethyl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with tert-butyl chloride and cyclopropylmethyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as zeolites or metal oxides may be employed to enhance the efficiency of the alkylation process. The product is then purified through distillation or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Tert-butyl-5-(cyclopropylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form cyclohexanol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Wissenschaftliche Forschungsanwendungen

2-Tert-butyl-5-(cyclopropylmethyl)phenol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Tert-butyl-5-(cyclopropylmethyl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed biological activities. The tert-butyl and cyclopropylmethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Vergleich Mit ähnlichen Verbindungen

2-Tert-butyl-5-(cyclopropylmethyl)phenol can be compared with other similar compounds, such as:

The unique combination of the tert-butyl and cyclopropylmethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C14H20O

Molekulargewicht

204.31 g/mol

IUPAC-Name

2-tert-butyl-5-(cyclopropylmethyl)phenol

InChI

InChI=1S/C14H20O/c1-14(2,3)12-7-6-11(9-13(12)15)8-10-4-5-10/h6-7,9-10,15H,4-5,8H2,1-3H3

InChI-Schlüssel

UVOIIQBARHAJEJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=C(C=C(C=C1)CC2CC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.